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(Butylthio)-oxotin

PVC thermal stabilization organotin stabilizer tin content

(Butylthio)-oxotin, systematically named butylmercaptooxostannane (CAS 26410-42-4), is a monobutyltin mercaptide with molecular formula C₄H₁₀OSSn and molecular weight 224.9 g/mol. It belongs to the organotin thiolate class of PVC heat stabilizers that function via HCl scavenging, labile chlorine substitution, and polyene formation inhibition.

Molecular Formula C4H9OSSn
Molecular Weight 223.89 g/mol
Cat. No. B14749002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Butylthio)-oxotin
Molecular FormulaC4H9OSSn
Molecular Weight223.89 g/mol
Structural Identifiers
SMILESCCCCS[Sn]=O
InChIInChI=1S/C4H10S.O.Sn/c1-2-3-4-5;;/h5H,2-4H2,1H3;;/q;;+1/p-1
InChIKeyVTUYTGQRBBEOJA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Butylthio)-oxotin (Butyltin Mercaptide) CAS 26410-42-4: Organotin Mercaptide PVC Heat Stabilizer – Procurement & Selection Baseline


(Butylthio)-oxotin, systematically named butylmercaptooxostannane (CAS 26410-42-4), is a monobutyltin mercaptide with molecular formula C₄H₁₀OSSn and molecular weight 224.9 g/mol [1]. It belongs to the organotin thiolate class of PVC heat stabilizers that function via HCl scavenging, labile chlorine substitution, and polyene formation inhibition [2]. Among the three principal organotin mercaptide series—methyltin, butyltin, and octyltin—butyltin mercaptide occupies a distinct intermediate position, offering a compromise between the superior thermal efficiency of methyltin mercaptides and the enhanced lubricity and weathering characteristics of octyltin mercaptides [3]. Its commercial relevance is concentrated in rigid PVC pipe, profile, coextruded siding, and injection-molded applications where balanced cost-performance and good initial color hold are prioritized.

Why Butyltin Mercaptide Cannot Be Freely Substituted with Methyltin or Octyltin Analogs in PVC Stabilizer Procurement


Although methyltin, butyltin, and octyltin mercaptides all belong to the organotin thiolate stabilizer family, their performance profiles diverge substantially across five procurement-critical dimensions: tin content and dosage requirement, lubricity, light stability, regulatory status for food contact, and cost per functional unit [2]. Substituting a methyltin mercaptide for butyltin mercaptide on an equal-weight basis can alter the stabilizer demand by 25–40%, disrupt lubrication balance, and change the food-contact regulatory clearance status of the finished article [1][3]. Conversely, replacing butyltin with octyltin may necessitate a dosage increase of 25–39% to achieve equivalent thermal stability, directly impacting formulation cost and tin migration limits [1]. The compound's specific mercaptide structure (Sn–S bond) also governs its reactivity with co-stabilizers—notably, butyltin mercaptide cannot be combined with lead salt stabilizers, a constraint not shared by all organotin subclasses [4]. The quantitative evidence below demonstrates exactly where these performance boundaries lie.

Butyltin Mercaptide (CAS 26410-42-4): Head-to-Head Quantitative Differentiation Evidence for Scientific and Industrial Selection


Tin Content and Dosage Efficiency: Butyltin Mercaptide vs. Methyltin and Octyltin Mercaptides

Butyltin mercaptide has a tin content of 17.3–18.5%, which is 9–10% lower than methyltin mercaptide (≥19%) but approximately 20–24% higher than octyltin mercaptide (14–15.4%) [1]. This directly dictates the required dosage: butyltin mercaptide is typically used at 1.8–2.0 phr (parts per hundred resin), compared to 1.2–1.5 phr for methyltin mercaptide and 2.0–2.5 phr for octyltin mercaptide to achieve comparable stabilization [1]. In practical terms, a formulator switching from methyltin to butyltin requires approximately 33–50% more stabilizer by weight, while switching from octyltin to butyltin allows a dosage reduction of roughly 20%.

PVC thermal stabilization organotin stabilizer tin content dosage efficiency formulation optimization

Thermal Stabilization Efficiency: Quantified 15–20% Performance Gap Between Methyltin and Butyltin Mercaptides

In direct equal-part comparison testing, methyltin mercaptide (BANKASTAB MT Series) has been proven to be 15% to 20% more effective than butyltin mercaptide as a thermal stabilizer in clear rigid PVC bottle and rigid/soft film formulations [1]. This means that at identical loading levels, methyltin provides measurably superior dynamic processing stability and residual heat stability. However, the Fraunhofer study demonstrated that HCl loss and tin evaporation rates during thermal degradation are similar across methyl-, butyl-, and octyltin-stabilized PVC, indicating that the performance gap manifests primarily in early color hold and long-term stability duration rather than in the fundamental HCl-scavenging rate [2].

PVC heat stabilizer methyltin mercaptide thermal stability dynamic processing stability equal-part comparison

Lubricity Profile: Butyltin Mercaptide Provides Intermediate Lubrication Superior to Methyltin but Inferior to Octyltin

A critical differentiator among organotin mercaptides is intrinsic lubricity. Methyltin mercaptide is characterized as non-lubricating and typically requires addition of 0.1–0.2 phr of internal and external lubricants to achieve acceptable processing [1]. Butyltin mercaptide provides moderate inherent lubricity, rated as 'Good' in comprehensive evaluations, reducing or eliminating the need for supplemental lubricants in many formulations [1]. Octyltin mercaptide offers the highest intrinsic lubricity ('Excellent') [1]. This gradation directly affects extrusion torque, melt viscosity, and die build-up—butyltin mercaptide thus occupies a 'sweet spot' for applications such as pipe and profile extrusion where balanced self-lubrication and thermal stability are valued without the cost premium of octyltin .

PVC processing lubricity extrusion injection molding organotin stabilizer

Light Stability Limitation of Butyltin Mercaptide vs. Maleate-Type and Carboxylate Organotin Stabilizers

Butyltin mercaptide exhibits characteristically poor light stability compared to maleate-type organotin stabilizers such as dibutyltin mono(2-ethylhexyl) maleate (DBM) and dibutyltin dilaurate (DBTL) [1][2]. This is a well-documented limitation of mercaptide-type organotin stabilizers: the sulfur-containing moiety, while conferring excellent thermal stabilization through its S–S oxygen-disturbing mechanism, is inherently susceptible to photo-oxidative degradation [3]. In contrast, dibutyltin dilaurate and maleate-type stabilizers are recognized as excellent light stabilizers but are relatively poor heat stabilizers at high processing temperatures (e.g., 350°F) [2]. Consequently, for outdoor PVC applications such as siding, window profiles, and fencing where weathering resistance is paramount, butyltin mercaptide is typically used in coextruded substrate (capstock) layers where light exposure is limited, or is blended with UV absorbers [4].

PVC weatherability light stability outdoor PVC organotin mercaptide coextruded siding

Regulatory Positioning: Butyltin Mercaptide Has Broader Food-Contact Approval than Methyltin in Certain Jurisdictions but Narrower FDA Explicit Listing

The regulatory landscape for organotin stabilizers in food contact applications reveals a structured hierarchy. Methyltin mercaptides are explicitly listed in FDA 21 CFR 178.2650 and 21 CFR 178.2010 for food-contact PVC applications, making them the default choice for FDA-compliant food packaging in the United States [1]. Butyltin mercaptide (CAS 26410-42-4) is not explicitly enumerated in 21 CFR 178.2650 [2]; however, broader butyltin stabilizer classes have received approval from the U.S. FDA, Western European BGA (Bundesgesundheitsamt) and BPF (British Plastics Federation), and Japanese HPA (Hygienic PVC Association) for food packaging materials, medical plastic products, and beverage bottles [3]. Octyltin thioglycolate derivatives are approved worldwide for PVC food packaging and potable water bottles [4]. This regulatory patchwork means that butyltin mercaptide selection for food-contact applications requires jurisdiction-specific due diligence, giving octyltin a regulatory advantage in global food-contact markets and methyltin an advantage in U.S. FDA-regulated applications.

FDA food contact PVC stabilizer regulation regulatory compliance food packaging indirect food additive

Formulation Compatibility Constraint: Butyltin Mercaptide Is Incompatible with Lead Salt Stabilizers

A binary selection constraint for formulators is that butyltin mercaptide cannot be used in combination with lead salt stabilizers [1]. This incompatibility arises from the chemical interaction between the mercaptide sulfur and lead ions, which can generate lead sulfide (PbS) discoloration and odorous byproducts, compromising both aesthetic quality and stabilizer efficacy [1][2]. This restriction does not apply uniformly across all organotin subclasses: carboxylate-type butyltin stabilizers and certain octyltin mercaptides can exhibit greater tolerance [2]. Additionally, butyltin mercaptide is not recommended for use with lead-based metal soaps (e.g., lead stearate), further narrowing the co-stabilizer palette [1]. For PVC processors transitioning away from lead-based stabilizer systems, butyltin mercaptide represents a complete formulation overhaul rather than a drop-in replacement.

PVC stabilizer compatibility lead salt stabilizer formulation constraint co-stabilizer system organotin

Butyltin Mercaptide (CAS 26410-42-4): Evidence-Backed Application Scenarios Where This Compound Delivers Optimal Fit


Rigid PVC Pipe and Conduit Extrusion Requiring Balanced Cost-Efficiency with Good Initial Whiteness

In large-diameter rigid PVC pipe and conduit extrusion, butyltin mercaptide provides the optimal intersection of thermal stabilization, moderate inherent lubricity, and procurement cost . With a dosage of 1.8–2.0 phr—higher than methyltin's 1.2–1.5 phr but lower than octyltin's 2.0–2.5 phr—it delivers adequate dynamic processing stability for high-output extrusion [1]. Commercial products such as Thermolite 178 (PMC Group) are specifically positioned for 'most rigid PVC pipe and conduit compounds where good initial whiteness and high output rates are important' . The lubricity advantage over methyltin eliminates the need for supplemental lubricant additives in many pipe formulations, simplifying the additive package [1]. This scenario is particularly compelling in non-food-contact pipe markets where the explicit FDA listing advantage of methyltin mercaptides is not required [2].

Coextruded PVC Siding, Profile, and Fence Substrates Where Weatherability Is Delegated to the Capstock Layer

Butyltin mercaptide is commercially established in coextruded PVC building products where the mercaptide-stabilized substrate layer is protected from direct UV exposure by a weatherable capstock . Thermolite 140 is specifically 'designed for PVC formulations for coextruded siding, profile, and fence substrates, and for pipe applications in which good early color and dynamic stability are important' . This application leverages butyltin mercaptide's excellent initial color hold and thermal processing stability while circumventing its documented poor intrinsic light stability [1]. The coextrusion architecture effectively separates the thermal stabilization function (substrate, butyltin mercaptide) from the weathering function (capstock, typically containing UV-stabilized acrylic or ASA compounds), making this a high-value deployment scenario where butyltin mercaptide's thermal performance can be fully exploited [2].

Injection-Molded Rigid PVC Fittings and Technical Components Prioritizing Good Flow and Early Color Retention

Butyltin mercaptide's combination of good fluidity during PVC processing and strong heat stabilization effect makes it suitable for injection-molded rigid PVC products such as pipe fittings, valve bodies, and technical moldings . At processing temperatures typically reaching 200–230°C in injection molding, butyltin mercaptide effectively inhibits HCl evolution, maintaining good early color retention [1]. The product is described as 'widely used in all kinds of hard and soft products, profiles, injection molding products, emulsion, etc.' with 'superior anti-stability and transparency' . In this application, butyltin mercaptide's intermediate lubricity profile aids mold release without excessive plate-out, a practical advantage over non-lubricating methyltin mercaptides which may require supplemental lubricant addition [2]. For injection molders serving industrial (non-food-contact) markets, butyltin mercaptide offers a single-additive stabilization solution.

Laboratory Investigation of Organotin Stabilizer Mechanisms Using Radiolabeled Tracer Studies

In fundamental polymer degradation research, butyltin mercaptide (as dibutyltin bis(alkyl mercaptide) analogs) has been employed as a model stabilizer in radiochemical studies using ³⁵S-labeled thiolate groups to quantify stabilizer-PVC reactions . Ayrey, Hsu, and Poller demonstrated that using Bu₂Sn(SCH₂COOCH₂CH(Et)CH₂CH₂CH₂CH₃)₂ (a dibutyltin bis-mercaptide closely related to butyltin mercaptide), the relative contributions of HCl-scavenging, allylic chlorine exchange, and addition reactions could be separately quantified . Subsequent studies by the same group examined the effect of PVC molecular weight on the reaction with di(butyl[³⁵S]thiolato)dibutyltin [1]. The well-defined butylthio‑tin structure, with its single Sn–S bond stoichiometry, provides a simpler model system than the more complex estertin or mixed-ligand stabilizers, making (Butylthio)-oxotin a valuable research tool for fundamental stabilizer mechanism studies [2].

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